![molecular formula C28H18O4 B13698099 3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione CAS No. 91097-15-3](/img/structure/B13698099.png)
3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diphenyl[5,5’-bi-1-benzofuran]-2,2’(3H,3’H)-dione is a complex organic compound characterized by its unique structure comprising two benzofuran rings connected by a diphenyl bridge. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine, due to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diphenyl[5,5’-bi-1-benzofuran]-2,2’(3H,3’H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the coupling of two benzofuran units via a diphenyl bridge, which can be achieved using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3,3’-Diphenyl[5,5’-bi-1-benzofuran]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,3’-Diphenyl[5,5’-bi-1-benzofuran]-2,2’(3H,3’H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photochemical studies.
作用機序
The mechanism of action of 3,3’-Diphenyl[5,5’-bi-1-benzofuran]-2,2’(3H,3’H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in electron transfer reactions, making it effective in generating and quenching reactive oxygen species. This property is particularly useful in biological assays and therapeutic applications .
類似化合物との比較
Similar Compounds
1,3-Diphenylisobenzofuran: Known for its use as a fluorescent probe for singlet oxygen detection.
Phenolphthalein: A well-known pH indicator with a similar benzofuran structure.
Uniqueness
3,3’-Diphenyl[5,5’-bi-1-benzofuran]-2,2’(3H,3’H)-dione stands out due to its dual benzofuran rings connected by a diphenyl bridge, which imparts unique photophysical properties and reactivity. This structural feature enhances its utility in various scientific and industrial applications, making it a versatile compound in research and development .
特性
CAS番号 |
91097-15-3 |
|---|---|
分子式 |
C28H18O4 |
分子量 |
418.4 g/mol |
IUPAC名 |
5-(2-oxo-3-phenyl-3H-1-benzofuran-5-yl)-3-phenyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C28H18O4/c29-27-25(17-7-3-1-4-8-17)21-15-19(11-13-23(21)31-27)20-12-14-24-22(16-20)26(28(30)32-24)18-9-5-2-6-10-18/h1-16,25-26H |
InChIキー |
ZQLSVETWKSYPPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)C4=CC5=C(C=C4)OC(=O)C5C6=CC=CC=C6)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


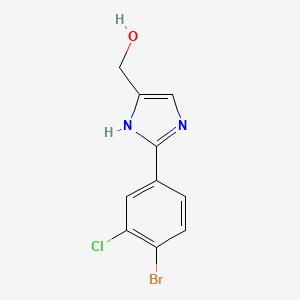
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)


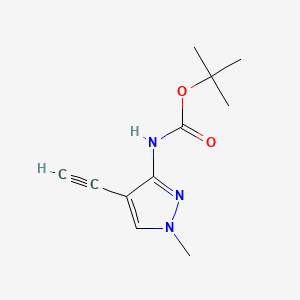
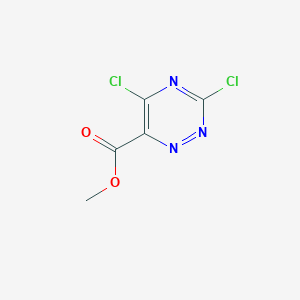

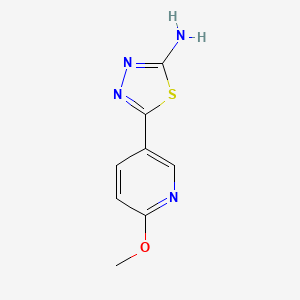
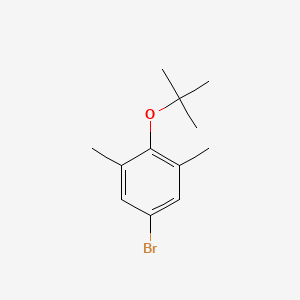



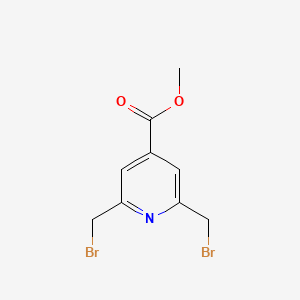
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
